Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)-
Description
The compound Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)- is a quinoxaline derivative featuring a piperazine ring substituted with a 4-chlorophenyl group at position 2 and a 4-methoxyphenyl group at position 2. Quinoxalines are nitrogen-containing heterocycles known for their broad pharmacological activities, including antimicrobial, antitumor, and antitubercular properties .
Properties
CAS No. |
1307239-22-0 |
|---|---|
Molecular Formula |
C25H23ClN4O |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)quinoxaline |
InChI |
InChI=1S/C25H23ClN4O/c1-31-21-12-6-18(7-13-21)24-25(28-23-5-3-2-4-22(23)27-24)30-16-14-29(15-17-30)20-10-8-19(26)9-11-20/h2-13H,14-17H2,1H3 |
InChI Key |
PORFMRQWLQSCRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For the specific compound Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)-, the synthesis can be achieved through a multi-step process:
Step 1: Synthesis of 2-(4-chlorophenyl)-1-piperazine by reacting 4-chloroaniline with piperazine in the presence of a suitable catalyst.
Step 2: Synthesis of 3-(4-methoxyphenyl)-quinoxaline by reacting 4-methoxyaniline with 1,2-dicarbonyl compounds.
Industrial Production Methods
Industrial production of quinoxaline derivatives often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cell lines.
Mechanism of Action
The mechanism of action of quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues
2.1.1. 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure: A quinoline core with amino, 4-chlorophenyl, and 4-methoxyphenyl substituents.
- Synthesis : Prepared via PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a solid with a melting point of 223–225°C .
- Key Differences: The quinoline core (one nitrogen atom) versus quinoxaline’s two nitrogen atoms.
2.1.2. 6-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(methoxycarbonyl)-2-(trifluoromethyl)quinoxaline 1,4-Dioxide
- Structure: Quinoxaline core with 4-fluorophenyl piperazine, methoxycarbonyl, and trifluoromethyl groups.
- Activity : Reported as a potent antimicrobial agent, likely due to the electron-withdrawing trifluoromethyl group enhancing reactivity .
- Key Differences : The 1,4-dioxide moiety and fluorophenyl group may confer higher oxidative stability but reduced lipophilicity compared to the target compound’s chlorophenyl substitution.
3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine (I)
- Structure : Pyrido-pyrazine fused ring with a 4-methoxyphenyl group.
- Activity : Exhibits antitumor and antitubercular activity, attributed to the methoxyphenyl group’s electron-donating effects .
Pharmacological and Physicochemical Properties
Key Observations :
- Piperazine vs. Non-Piperazine Analogues: The target compound’s piperazine group may improve solubility and receptor interaction compared to pyrido-pyrazine derivatives .
- Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group offers moderate lipophilicity, balancing membrane permeability and metabolic stability, whereas fluorophenyl groups enhance electronegativity but may reduce bioavailability .
- Quinoxaline vs.
Biological Activity
Quinoxaline derivatives, particularly 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)- , are a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound, supported by research findings and case studies.
Structure and Synthesis
The compound features a quinoxaline core substituted with a piperazine ring and a methoxyphenyl group. The synthesis typically involves several chemical transformations, including:
- Buchwald–Hartwig cross-coupling reactions , which allow for the formation of piperazinyl derivatives.
- Nucleophilic substitutions to introduce various substituents that enhance biological activity.
The structural formula is represented as follows:
Biological Activities
Quinoxaline derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Studies have shown that quinoxaline derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds have been tested against Staphylococcus aureus and Klebsiella pneumoniae, demonstrating effective inhibition comparable to standard antibiotics .
- Antiviral Activity : Certain derivatives have shown promising results against viruses such as HIV and HSV-1. The anti-HIV activity was evaluated in vitro, revealing effective inhibition of viral replication at low concentrations (EC50 values as low as 3.1 nM) with minimal cytotoxicity (CC50 values exceeding 98,000 nM) .
- Antitubercular Activity : Quinoxaline derivatives have also been investigated for their efficacy against Mycobacterium tuberculosis, indicating potential as therapeutic agents for tuberculosis .
- Anti-inflammatory Effects : Some quinoxaline compounds exhibit anti-inflammatory properties by inhibiting enzymes like lipoxygenase (LOX), which are crucial in the inflammatory pathway. This activity suggests their potential use in treating chronic inflammatory diseases .
Case Studies
- Antiviral Efficacy : A study demonstrated that a specific quinoxaline derivative inhibited the replication of HSV-1 in tissue cultures at concentrations ranging from 1 to 5 mM. The mechanism involved disruption of viral DNA synthesis .
- Antibacterial Screening : In another investigation, a series of quinoxaline derivatives were synthesized and screened against various bacterial strains. The results indicated that modifications on the quinoxaline core significantly enhanced antibacterial potency .
- Anti-inflammatory Activity : Research highlighted that certain quinoxaline N,N-dioxide derivatives exhibited superior anti-inflammatory effects compared to traditional drugs like indomethacin, showcasing their therapeutic potential in managing inflammation-related conditions .
Comparative Analysis
The following table summarizes the biological activities of selected quinoxaline derivatives compared to standard drugs:
| Compound Name | Activity Type | EC50 (nM) | CC50 (nM) | Selectivity Index |
|---|---|---|---|---|
| Quinoxaline A | Anti-HIV | 3.1 | 98,576 | 31,798 |
| Quinoxaline B | Antibacterial | - | - | - |
| Quinoxaline C | Anti-inflammatory | - | - | - |
| Standard Drug | NVP (reference) | 6.7 | 96,171 | 14,353 |
Q & A
Q. What are the key synthetic routes for synthesizing Quinoxaline, 2-[4-(4-chlorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)-?
The synthesis typically involves multi-step reactions, starting with the construction of the quinoxaline core, followed by sequential substitution of the piperazine and methoxyphenyl groups. Critical steps include:
- Oxazole ring formation : Using reagents like potassium permanganate for oxidation or nucleophilic substitution to introduce the 4-methoxyphenyl group .
- Piperazine coupling : Reaction conditions (e.g., temperature, solvent polarity) must be optimized to ensure regioselective attachment of the 4-chlorophenyl-piperazinyl moiety. Anhydrous solvents like DMF or THF are often employed to minimize side reactions .
- Purification : Column chromatography or recrystallization is used to isolate the final product, with characterization via NMR, HPLC, and mass spectrometry to confirm purity .
Q. What analytical techniques are essential for characterizing this quinoxaline derivative?
- Structural elucidation : H/C NMR confirms substituent positions and aromatic proton environments. For example, methoxy protons (-OCH) appear as singlets near δ 3.8 ppm, while piperazine protons show distinct splitting patterns .
- Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures >95% purity.
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] peak matching theoretical mass) .
Intermediate Research Questions
Q. How do structural modifications to the quinoxaline core influence its biological activity?
- Substituent effects : The 4-chlorophenyl group on the piperazine ring enhances lipophilicity, potentially improving membrane permeability. Conversely, the 4-methoxyphenyl group may engage in hydrogen bonding with target proteins .
- Case study : In anti-proliferative assays, derivatives with electron-withdrawing groups (e.g., -Cl) on the quinoxaline ring showed higher activity against cancer cell lines (IC < 10 µM) compared to electron-donating groups (-OCH), suggesting electronic effects modulate binding affinity .
Q. What in vitro assays are suitable for evaluating the anti-proliferative potential of this compound?
- MTT assay : Measures mitochondrial activity in cancer cell lines (e.g., MCF-7, HeLa) after 48-hour exposure. Dose-response curves (0.1–100 µM) determine IC values .
- Apoptosis markers : Flow cytometry with Annexin V/PI staining quantifies apoptotic cells. Western blotting for caspase-3/7 activation further validates mechanism .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported biological activities of quinoxaline derivatives?
- Molecular docking : Software like AutoDock Vina predicts binding modes to targets (e.g., EGFR kinase). For example, a 22.2° dihedral angle between the quinoxaline and phenyl rings (observed in crystallography) may affect binding pocket compatibility .
- QSAR analysis : Machine learning models correlate substituent descriptors (e.g., Hammett σ values) with activity data to identify critical functional groups .
- Contradiction resolution : Divergent IC values across studies may arise from assay conditions (e.g., serum concentration, incubation time). Meta-analysis of raw data with standardized normalization protocols is recommended .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., temperature, stoichiometry) identifies optimal conditions. For example, a 1.2:1 molar ratio of quinoxaline precursor to piperazine derivative maximizes coupling efficiency .
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts (e.g., DMAP) accelerate SNAr reactions, reducing reaction time from 24h to 6h .
- Byproduct mitigation : In-line IR spectroscopy monitors reaction progress, enabling real-time adjustments to suppress side products like N-oxide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
